N-[(3-aminocyclobutyl)methyl]methanesulfonamide
Description
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
N-[(3-aminocyclobutyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-5-2-6(7)3-5/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
WQMAYBJXDVPPMY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1CC(C1)N |
Origin of Product |
United States |
Preparation Methods
Use of Nitroalkane Solvents for Sulfonamide Synthesis
A patented method (US Patent 3574740A) describes the preparation of methane sulfonamide derivatives by reacting methane sulfonyl chloride with amines in anhydrous nitroalkane solvents such as nitromethane, nitroethane, or nitropropane.
-
- Reaction temperature: 0 to 90 °C, typically 25 to 70 °C.
- The amine is used in slight excess to ensure complete reaction.
- The reaction mixture forms amine hydrochloride salt as a by-product, which precipitates and can be filtered off.
- The sulfonamide product remains dissolved at elevated temperatures (50–80 °C) in the nitroalkane solvent but precipitates on cooling (0–25 °C), facilitating purification by crystallization.
- Nitroalkane solvent is inert and can be recycled without further purification, improving yield and reducing waste.
-
- Methane sulfonyl chloride (8 moles) added to anhydrous dimethylamine (16 moles) in nitroethane at 25–30 °C.
- Mixture heated to 50 °C, filtered to remove amine hydrochloride salt.
- Nitroethane removed by distillation to isolate dimethyl methane sulfonamide with 94.3% yield.
This method can be adapted for the preparation of this compound by substituting the amine reactant accordingly.
Solvent-Free and Catalytic Methods
Recent research (Egyptian Journal of Chemistry, 2020) highlights solvent-free, catalyst-assisted sulfonamide synthesis using zinc oxide nanoparticles or other catalysts, achieving high yields (~95%).
-
- Environmentally friendly (no organic solvents).
- High chemo-selectivity.
- Reusable catalysts.
- Mild reaction conditions at room temperature.
While this method is demonstrated for primary amines and various sulfonyl chlorides, it could be adapted for 3-aminocyclobutylmethylamine derivatives.
Use of Organic Bases and Alternative Solvents
Other methods employ organic bases such as pyridine to neutralize HCl formed during sulfonylation, often in chlorinated solvents (e.g., methylene chloride).
Example from a patent involving N-phenyl methanesulfonamide synthesis:
- Aniline dissolved in methylene chloride with triethylamine.
- Methanesulfonyl chloride added dropwise under ice bath.
- Stirring at room temperature for several hours.
- Workup includes aqueous sodium hydroxide wash, acidification, filtration, and drying.
- Yield ~97%, purity >99%.
This approach can be modified for the cyclobutyl amine substrate to prepare the target sulfonamide.
Purification and Yield Optimization
The nitroalkane solvent method allows easy separation of the sulfonamide product by cooling-induced crystallization and filtration, with minimal by-product contamination.
Solvent removal by distillation or extraction with water can be employed depending on solvent choice.
Use of drying agents or silica gel filtration can remove residual moisture and impurities.
Catalyst-based methods allow simple magnetic separation and catalyst reuse without complex purification.
Data Table Summarizing Preparation Methods
Research Discoveries and Considerations
The nitroalkane solvent method is notable for its simplicity, high yield, and ease of product isolation.
Catalyst-assisted solvent-free methods represent a green chemistry advancement, reducing solvent waste and energy consumption.
Choice of amine substrate (3-aminocyclobutylmethylamine) may require protection/deprotection steps if multiple amine groups are present to ensure selective sulfonylation.
Reaction scale-up benefits from the nitroalkane method due to solvent recyclability and straightforward filtration.
Chemical Reactions Analysis
Types of Reactions
N-[(3-aminocyclobutyl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[(3-aminocyclobutyl)methyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-aminocyclobutyl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns and Ring Size Variations
a) N-[(3-Aminocyclopentyl)methyl]methanesulfonamide
- Structural Difference : Replaces the cyclobutyl ring with a cyclopentyl group.
- Data : Molecular formula C₇H₁₆N₂O₂S , molecular weight 192.28 .
b) N-(4-Chlorophenyl)methanesulfonamide Derivatives
- Structural Difference : Aromatic substitution (e.g., 4-chlorophenyl) instead of aliphatic cyclobutyl.
- Impact : Enhanced π-π stacking interactions but reduced conformational flexibility.
- Example : N-(4-Chlorophenyl)-1-(5-sulfonylmethyl-oxadiazolyl)methanesulfonamide (CEGKAC) exhibits distinct crystal packing due to halogen interactions .
c) N-(3,4-Dihydro-2H-1-benzopyran-4-yl)methanesulfonamide
- Structural Difference : Incorporates a benzopyran moiety.
Physicochemical Properties
Research Findings and Challenges
- Crystal Structure Analysis : Derivatives like N-{[5-(4-methylphenyl)oxazol-3-yl]methyl}methanesulfonamide exhibit hydrogen-bonded networks critical for solubility and crystallinity .
- Synthetic Limitations : Cyclobutyl derivatives require specialized synthetic routes due to ring strain, whereas cyclopentyl analogs are more accessible .
- Contradictions : While aromatic sulfonamides (e.g., ) are well-studied for antimicrobial use, aliphatic analogs like the target compound lack explicit activity data, highlighting a research gap.
Biological Activity
N-[(3-aminocyclobutyl)methyl]methanesulfonamide, also referred to as [(1R,3R)-3-aminocyclobutyl]methanesulfonamide hydrobromide, is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclobutyl framework and methanesulfonamide moiety, contributes to its biological activity, particularly in the inhibition of protein kinases involved in various cellular processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
Key Properties:
- Molecular Weight: 287 g/mol
- LogD (pH 7.4): 0.9
- Solubility: Kinetic solubility at pH 7.4 is approximately 191 μM.
This compound primarily functions as an inhibitor of specific protein kinases, particularly Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2). These kinases play crucial roles in signaling pathways that regulate cell growth and proliferation, making them significant targets for therapeutic intervention in diseases such as cancer and inflammatory disorders.
Mechanism Insights:
- Inhibition of Kinases: The compound has shown potential in modulating kinase activity, leading to altered signaling pathways associated with inflammation and cancer progression .
- Target Interaction: Interaction studies indicate that the compound binds effectively to JAK1 and JAK2, which is pivotal for its biological effects .
Biological Activity and Therapeutic Applications
Research has demonstrated that this compound exhibits various biological activities:
- Anticancer Activity:
-
Anti-inflammatory Effects:
- By inhibiting JAK pathways, the compound may reduce inflammatory responses, suggesting its potential use in treating autoimmune diseases .
-
Antimicrobial Properties:
- Preliminary investigations indicate potential antimicrobial activity, although further studies are required to establish this effect conclusively .
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound:
Table 1: Summary of In Vitro Activity Against TNBC Cell Lines
| Cell Line | GI50 (μM) | IC50 (μM) | Apoptosis Induction (5-Fold) |
|---|---|---|---|
| BT-20 | 0.60 | 0.97 | 7.73 |
| BT-549 | 0.80 | 0.94 | 0.74 |
| MDA-MB-231 | 0.80 | 0.88 | 0.64 |
| MT-3 | 0.53 | 0.60 | 0.67 |
| Hs 578T | 1.06 | 1.23 | 0.78 |
This table illustrates the compound's potency across various TNBC cell lines, indicating significant cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
